molecular formula C18H20N2O2S2 B14656555 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- CAS No. 53056-74-9

10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy-

Cat. No.: B14656555
CAS No.: 53056-74-9
M. Wt: 360.5 g/mol
InChI Key: SNFSRQFFDQYLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This specific compound is characterized by its unique structure, which includes an ethylthioethyl and a methoxy group attached to the phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- typically involves multi-step organic reactions. The process begins with the preparation of the phenothiazine core, followed by the introduction of the carboxamide group. The ethylthioethyl and methoxy groups are then added through nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, ethylthiol, and methanol, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing catalysts and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The ethylthioethyl and methoxy groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro-
  • N-[2-(Diethylamino)ethyl]-10H-phenothiazine-10-carboxamide

Uniqueness

10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethylthioethyl group enhances its lipophilicity, while the methoxy group increases its stability and reactivity compared to similar compounds.

Properties

CAS No.

53056-74-9

Molecular Formula

C18H20N2O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-(2-ethylsulfanylethyl)-2-methoxyphenothiazine-10-carboxamide

InChI

InChI=1S/C18H20N2O2S2/c1-3-23-11-10-19-18(21)20-14-6-4-5-7-16(14)24-17-9-8-13(22-2)12-15(17)20/h4-9,12H,3,10-11H2,1-2H3,(H,19,21)

InChI Key

SNFSRQFFDQYLPF-UHFFFAOYSA-N

Canonical SMILES

CCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.